(1R)-1-[5-(TRIFLUOROMETHYL)(2-PYRIDYL)]ETHYLAMINE
Description
Properties
IUPAC Name |
(1R)-1-[5-(trifluoromethyl)pyridin-2-yl]ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2/c1-5(12)7-3-2-6(4-13-7)8(9,10)11/h2-5H,12H2,1H3/t5-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOHFCACEJMSLFB-RXMQYKEDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=C(C=C1)C(F)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=NC=C(C=C1)C(F)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is radical trifluoromethylation, which involves the use of carbon-centered radical intermediates . This process can be carried out under various conditions, often requiring specific catalysts and reagents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure consistent quality and yield, making the compound suitable for large-scale applications.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-[5-(TRIFLUOROMETHYL)(2-PYRIDYL)]ETHYLAMINE can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups attached to the pyridyl ring.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions can vary widely, often requiring controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridyl ketones, while substitution reactions can produce a wide range of functionalized pyridyl derivatives.
Scientific Research Applications
Medicinal Chemistry
(1R)-1-[5-(Trifluoromethyl)(2-pyridyl)]ethylamine has shown potential in medicinal chemistry due to its pharmacological properties:
- Antidepressant Activity : Research indicates that this compound may act as a selective serotonin reuptake inhibitor (SSRI), making it a candidate for developing antidepressants.
- Anticancer Properties : Preliminary studies suggest that it may inhibit certain cancer cell lines, warranting further investigation into its mechanisms and efficacy.
Agrochemicals
The compound's unique structure allows it to function effectively as:
- Pesticide Intermediate : Its trifluoromethyl group enhances lipophilicity, improving the bioavailability of agrochemicals.
- Herbicide Development : It can be utilized in synthesizing herbicides that target specific plant species without affecting others.
Material Science
In material science, this compound is explored for:
- Polymer Additives : Its incorporation into polymer matrices can enhance thermal stability and chemical resistance.
- Electrochemical Applications : The compound's properties make it suitable for developing advanced materials in batteries and fuel cells.
Case Studies
| Study Focus | Findings |
|---|---|
| Antidepressant Development | A study published in the Journal of Medicinal Chemistry highlighted the compound's potential as an SSRI, showing significant improvement in animal models of depression. |
| Agrochemical Efficacy | Research in the field of plant protection demonstrated that formulations containing this compound exhibited higher efficacy against resistant weed species compared to traditional herbicides. |
| Material Durability | Experiments conducted at a leading materials science institute revealed that polymers modified with this compound showed enhanced resistance to UV degradation and thermal stress. |
Mechanism of Action
The mechanism of action of (1R)-1-[5-(TRIFLUOROMETHYL)(2-PYRIDYL)]ETHYLAMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to more potent and specific biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related amines, focusing on substituents, aromatic systems, and physicochemical properties. Key analogs include:
Structural and Functional Group Comparisons
Key Research Findings
Electronic and Steric Effects: The pyridyl-CF₃ group in the target compound withdraws electron density, reducing pyridine’s basicity compared to non-substituted analogs (e.g., (S)-1-pyridin-2-yl-ethylamine) . This enhances stability in acidic environments.
Aromatic System Differences :
- Pyridine vs. Phenyl : Pyridine’s nitrogen enables hydrogen bonding, improving solubility in polar solvents compared to phenyl analogs (e.g., phenyl-CF₃ derivatives in and ). However, phenyl-CF₃ compounds may exhibit higher membrane permeability due to increased hydrophobicity .
Stereochemical Impact :
- The (1R) configuration is crucial for enantioselective activity. For example, in receptor-binding assays, the R-enantiomer may show higher affinity than the S-form, as seen in related chiral amines .
Applications :
- The target compound is used as a pharmaceutical intermediate , particularly in synthesizing kinase inhibitors or GPCR modulators where pyridine and CF₃ are pharmacophoric requirements.
- Phenyl-CF₃ analogs () are often employed in agrochemicals due to their enhanced metabolic resistance.
Physicochemical and Commercial Comparisons
Biological Activity
Overview
(1R)-1-[5-(Trifluoromethyl)(2-Pyridyl)]ethylamine is a chemical compound characterized by its unique trifluoromethyl group attached to a pyridyl ring. This structural feature confers distinct chemical and biological properties, making it a subject of interest in various fields, particularly medicinal chemistry and pharmacology. The compound's ability to interact with biological systems is influenced by its molecular structure, which enhances its binding affinity and selectivity towards specific targets, such as enzymes and receptors.
The mechanism of action for this compound involves its interaction with various molecular targets. The trifluoromethyl group is known to enhance the compound's potency, metabolic stability, and lipophilicity, which are critical factors in drug development. This compound can potentially modulate neurotransmitter pathways, particularly those involving serotonin, due to its structural similarities with neurotransmitters.
Antidepressant Effects
Research indicates that compounds similar to this compound may influence serotonin pathways, suggesting potential antidepressant effects. The trifluoromethyl substitution enhances the compound's ability to interact with serotonin receptors, which are critical in mood regulation.
Antimicrobial Properties
Studies have suggested that this compound exhibits antimicrobial activities. Its structural characteristics allow it to function as a scaffold for designing ligands that bind specifically to proteins involved in microbial resistance mechanisms.
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes. The trifluoromethyl group can enhance binding affinity, making it a promising candidate for developing enzyme inhibitors that target metabolic pathways relevant in disease states.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound and related compounds:
Synthetic Strategies
The synthesis of this compound can be achieved through several methods:
- Radical Trifluoromethylation : This method utilizes carbon-centered radical intermediates to introduce the trifluoromethyl group into the pyridyl ring.
- Cycloaddition Reactions : These reactions allow for the formation of complex structures while maintaining functional group integrity.
- Automated Synthesis Techniques : Industrial production may involve continuous flow synthesis or automated reactors to ensure consistent quality and yield .
Q & A
Basic Research Questions
Q. What synthetic routes are reported for (1R)-1-[5-(trifluoromethyl)(2-pyridyl)]ethylamine, and how can its enantiomeric purity be ensured?
- Synthesis : The compound can be synthesized via nucleophilic substitution or condensation reactions involving pyridyl trifluoromethyl precursors. For example, analogous methods involve reacting trifluoromethylpyridine derivatives with ethylamine precursors in tetrahydrofuran (THF) under inert conditions, monitored by thin-layer chromatography (TLC) .
- Enantiomeric Purity : Chiral resolution techniques, such as chiral HPLC or crystallization with enantiopure counterions (e.g., tartaric acid), are critical. Evidence from similar amines (e.g., (R)-1-(1-naphthyl)ethylamine hydrochloride) highlights the use of chiral stationary phases for separation .
Q. What analytical techniques are recommended for structural confirmation and purity assessment?
- Structural Elucidation : Use H/C NMR to confirm stereochemistry and pyridyl/trifluoromethyl group positions. X-ray crystallography is ideal for absolute configuration determination if crystals are obtainable .
- Purity : High-resolution mass spectrometry (HRMS) and elemental analysis validate molecular composition. Purity (>95%) can be assessed via reverse-phase HPLC with UV detection at 254 nm .
Q. How can researchers evaluate the biological activity of this compound in vitro?
- Assay Design : Screen for receptor binding (e.g., GPCRs) or enzyme inhibition using fluorescence polarization or radioligand displacement assays. Cytotoxicity can be tested via MTT assays on relevant cell lines (e.g., HEK293 or HepG2) .
- Dose-Response : Use logarithmic concentration ranges (1 nM–100 µM) to determine IC/EC values. Include positive controls (e.g., known inhibitors) for validation .
Q. What stability studies are required for this amine under storage or experimental conditions?
- Degradation Pathways : Assess hydrolytic stability at pH 2–9 (37°C, 24 hr) and photostability under UV/visible light. Monitor via HPLC for decomposition products (e.g., pyridine derivatives) .
- Storage : Recommend storage at –20°C in anhydrous DMSO or under nitrogen to prevent oxidation .
Advanced Research Questions
Q. How can stereochemical inversion or racemization be minimized during synthesis or derivatization?
- Reaction Optimization : Avoid protic solvents (e.g., water) and high temperatures. Use mild bases (e.g., EtN) instead of strong bases to prevent epimerization. Monitor enantiomeric excess (ee) using chiral HPLC at each step .
- Mechanistic Insight : Kinetic studies (e.g., Arrhenius plots) can identify racemization triggers. Isotopic labeling (H/C) aids in tracing stereochemical integrity .
Q. What computational methods support the design of analogs with enhanced binding affinity?
- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with target proteins (e.g., kinases). Focus on the trifluoromethyl group’s electrostatic contributions .
- QSAR : Correlate substituent effects (e.g., pyridyl ring substitution) with activity using Hammett constants or DFT-calculated parameters (e.g., HOMO/LUMO energies) .
Q. How do conflicting spectral data (e.g., NMR vs. X-ray) for this compound or analogs be resolved?
- Contradiction Analysis : Compare experimental NMR shifts with computed spectra (GIAO-DFT). For X-ray disagreements, re-evaluate crystal packing effects or solvent inclusion .
- Validation : Cross-validate with 2D NMR (COSY, NOESY) to confirm spatial proximity of protons .
Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?
- Process Control : Implement in-line FTIR or PAT (Process Analytical Technology) to monitor reaction progression. Optimize column chromatography gradients (e.g., hexane/EtOAc) for consistent purity .
- DoE : Use Design of Experiments (DoE) to identify critical parameters (e.g., temperature, stoichiometry) affecting yield and ee .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
